molecular formula C8H16 B14638737 1,1,2,2-Tetramethylcyclobutane CAS No. 52897-98-0

1,1,2,2-Tetramethylcyclobutane

Cat. No.: B14638737
CAS No.: 52897-98-0
M. Wt: 112.21 g/mol
InChI Key: YNJCGEDVIOLRLB-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethylcyclobutane is an organic compound with the molecular formula C8H16 It is a cycloalkane featuring a four-membered ring with four methyl groups attached to the ring

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetramethylcyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1,1,2,2-Tetramethylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetramethylcyclobutane involves the formation of reactive intermediates, such as 1,4-biradicals, during chemical reactions . These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Uniqueness: 1,1,2,2-Tetramethylcyclobutane is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring strain effects and for use as a building block in organic synthesis.

Properties

CAS No.

52897-98-0

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

1,1,2,2-tetramethylcyclobutane

InChI

InChI=1S/C8H16/c1-7(2)5-6-8(7,3)4/h5-6H2,1-4H3

InChI Key

YNJCGEDVIOLRLB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(C)C)C

Origin of Product

United States

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